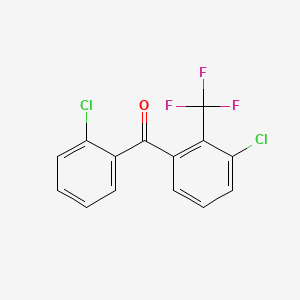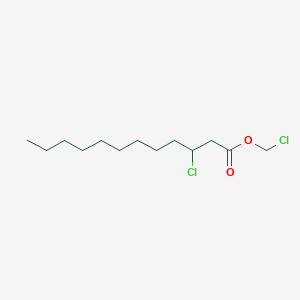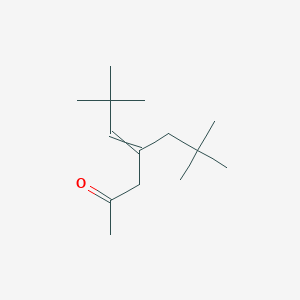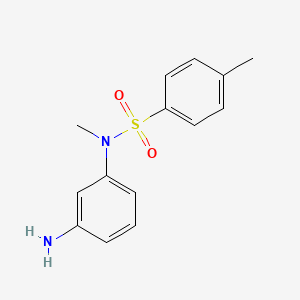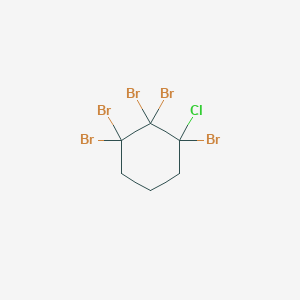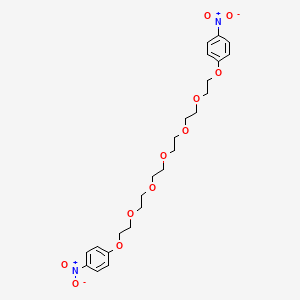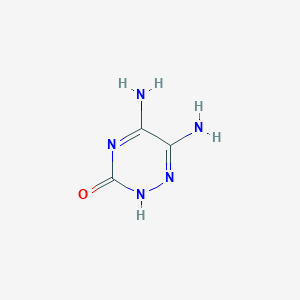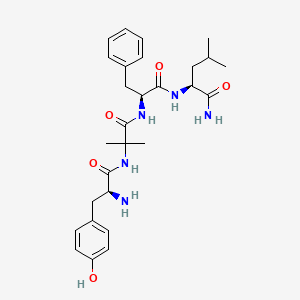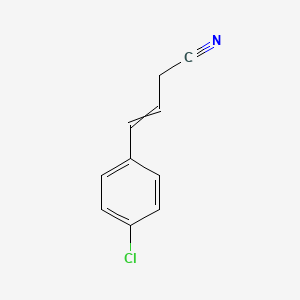
4-(4-Chlorophenyl)but-3-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)but-3-enenitrile is an organic compound with the molecular formula C10H8ClN. It is characterized by the presence of a chlorophenyl group attached to a butenenitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-(4-Chlorophenyl)but-3-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)but-3-enenitrile undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
4-(4-Chlorophenyl)but-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)but-3-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)but-3-enenitrile: Similar structure but with a bromine atom instead of chlorine.
4-(4-Methylphenyl)but-3-enenitrile: Contains a methyl group instead of chlorine.
4-(4-Nitrophenyl)but-3-enenitrile: Contains a nitro group instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)but-3-enenitrile is unique due to the presence of the chlorophenyl group, which imparts specific reactivity and properties. The chlorine atom can influence the compound’s electronic properties and reactivity, making it distinct from its analogs.
特性
CAS番号 |
81981-18-2 |
|---|---|
分子式 |
C10H8ClN |
分子量 |
177.63 g/mol |
IUPAC名 |
4-(4-chlorophenyl)but-3-enenitrile |
InChI |
InChI=1S/C10H8ClN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h1,3-7H,2H2 |
InChIキー |
OVLCNDYIHKBPOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CCC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


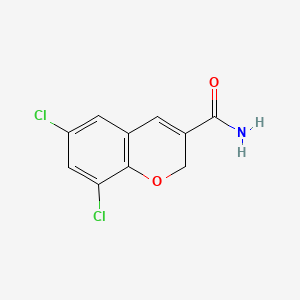
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
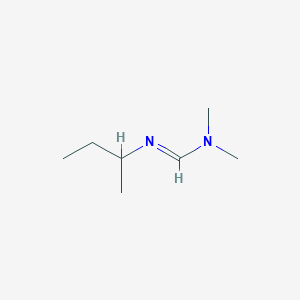
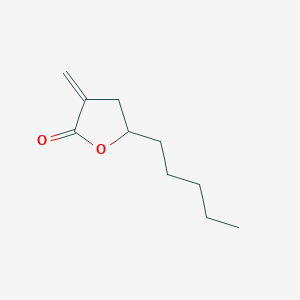
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
